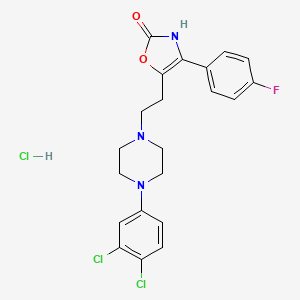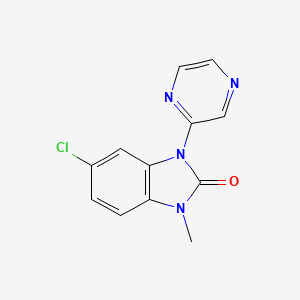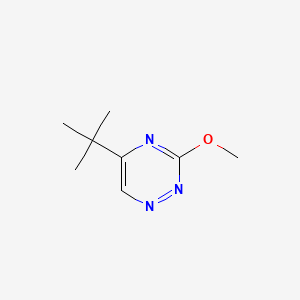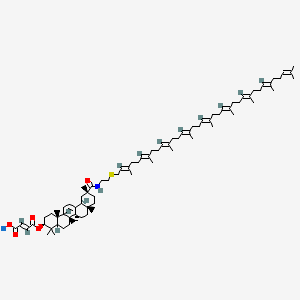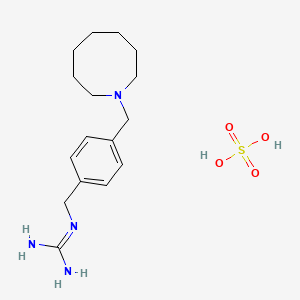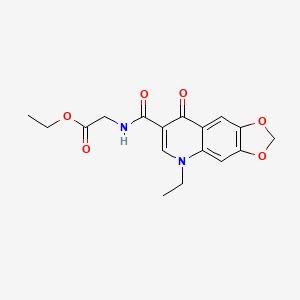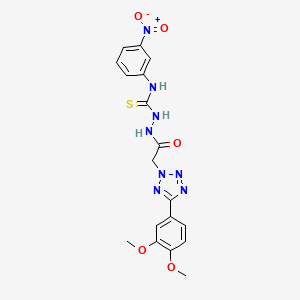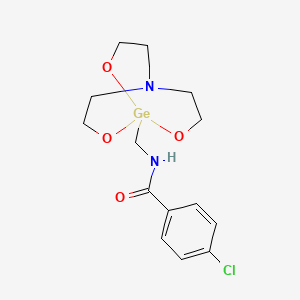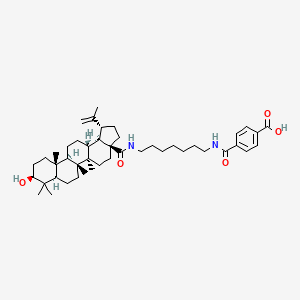
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pentyloxy Group: The pentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a pentyloxy moiety.
Attachment of the Piperazinyl Group: The piperazinyl group is typically introduced through a nucleophilic substitution reaction, where the quinazoline core is reacted with a piperazine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl and propenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the quinazoline core or the propenyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenyl group may yield epoxides or aldehydes, while reduction of the quinazoline core may result in dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The piperazinyl group may enhance the compound’s binding affinity and selectivity for certain targets, while the pentyloxy group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- Quinazoline, 4-(methoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
- Quinazoline, 4-(ethoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
- Quinazoline, 4-(butoxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride
Uniqueness
Quinazoline, 4-(pentyloxy)-2-(4-(2-propenyl)-1-piperazinyl)-, dihydrochloride is unique due to the presence of the pentyloxy group, which can significantly influence its chemical and biological properties. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs with shorter alkoxy chains.
Propiedades
Número CAS |
122009-60-3 |
|---|---|
Fórmula molecular |
C20H30Cl2N4O |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
4-pentoxy-2-(4-prop-2-enylpiperazin-1-yl)quinazoline;dihydrochloride |
InChI |
InChI=1S/C20H28N4O.2ClH/c1-3-5-8-16-25-19-17-9-6-7-10-18(17)21-20(22-19)24-14-12-23(11-4-2)13-15-24;;/h4,6-7,9-10H,2-3,5,8,11-16H2,1H3;2*1H |
Clave InChI |
GGACPFCELMNWCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)CC=C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


